5-{[2-(6-CHLORO-3-OXO-2,3-DIHYDRO-4H-1,4-BENZOXAZIN-4-YL)ACETYL]AMINO}-2-(4-TOLUIDINO)-1,3-THIAZOLE-4-CARBOXAMIDE
Overview
Description
The compound 5-{[2-(6-CHLORO-3-OXO-2,3-DIHYDRO-4H-1,4-BENZOXAZIN-4-YL)ACETYL]AMINO}-2-(4-TOLUIDINO)-1,3-THIAZOLE-4-CARBOXAMIDE is a complex organic molecule that features a combination of benzoxazine, thiazole, and carboxamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[2-(6-CHLORO-3-OXO-2,3-DIHYDRO-4H-1,4-BENZOXAZIN-4-YL)ACETYL]AMINO}-2-(4-TOLUIDINO)-1,3-THIAZOLE-4-CARBOXAMIDE involves multiple steps:
Formation of the Benzoxazine Ring: The initial step involves the formation of the benzoxazine ring. This can be achieved by the cyclization of an appropriate precursor, such as 2-aminophenol, with a chloroacetyl derivative under acidic conditions.
Acetylation: The benzoxazine intermediate is then acetylated using acetic anhydride to introduce the acetyl group.
Thiazole Ring Formation: The thiazole ring is synthesized by reacting a suitable thioamide with a halogenated ketone under basic conditions.
Coupling Reaction: The final step involves coupling the benzoxazine and thiazole intermediates through an amide bond formation using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-{[2-(6-CHLORO-3-OXO-2,3-DIHYDRO-4H-1,4-BENZOXAZIN-4-YL)ACETYL]AMINO}-2-(4-TOLUIDINO)-1,3-THIAZOLE-4-CARBOXAMIDE: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the carbonyl groups to alcohols.
Substitution: The chloro group in the benzoxazine ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzoxazine derivatives.
Scientific Research Applications
5-{[2-(6-CHLORO-3-OXO-2,3-DIHYDRO-4H-1,4-BENZOXAZIN-4-YL)ACETYL]AMINO}-2-(4-TOLUIDINO)-1,3-THIAZOLE-4-CARBOXAMIDE: has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Material Science: Its ability to form stable complexes can be utilized in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study the interactions of complex organic molecules with biological systems, providing insights into their mechanisms of action.
Mechanism of Action
The mechanism of action of 5-{[2-(6-CHLORO-3-OXO-2,3-DIHYDRO-4H-1,4-BENZOXAZIN-4-YL)ACETYL]AMINO}-2-(4-TOLUIDINO)-1,3-THIAZOLE-4-CARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting the normal function of the target molecule. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-CHLORO-3-OXO-2,3-DIHYDRO-4H-1,4-BENZOXAZIN-4-YL)ACETAMIDE
- N-(1,3-BENZODIOXOL-5-YL)-2-(6-CHLORO-4-OXO-3(4H)-QUINAZOLINYL)ACETAMIDE
- 6-CHLORO-3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2H-1,4-BENZOXAZINE
Uniqueness
5-{[2-(6-CHLORO-3-OXO-2,3-DIHYDRO-4H-1,4-BENZOXAZIN-4-YL)ACETYL]AMINO}-2-(4-TOLUIDINO)-1,3-THIAZOLE-4-CARBOXAMIDE: is unique due to its combination of benzoxazine, thiazole, and carboxamide functional groups, which confer specific chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5-[[2-(6-chloro-3-oxo-1,4-benzoxazin-4-yl)acetyl]amino]-2-(4-methylanilino)-1,3-thiazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O4S/c1-11-2-5-13(6-3-11)24-21-26-18(19(23)30)20(32-21)25-16(28)9-27-14-8-12(22)4-7-15(14)31-10-17(27)29/h2-8H,9-10H2,1H3,(H2,23,30)(H,24,26)(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLIOGAKQFGXSQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=C(S2)NC(=O)CN3C(=O)COC4=C3C=C(C=C4)Cl)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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